molecular formula C14H25NO3 B1448294 3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane CAS No. 1341039-65-3

3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane

Cat. No.: B1448294
CAS No.: 1341039-65-3
M. Wt: 255.35 g/mol
InChI Key: VOLANJWYOQXQNO-UHFFFAOYSA-N
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Description

3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C14H25NO3 and its molecular weight is 255.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of 3-Boc-8-hydroxyethyl-3-azabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .

Mode of Action

The specific mode of action of 3-Boc-8-hydroxyethyl-3-azabicyclo[32Compounds with the 8-azabicyclo[321]octane scaffold are known to interact with their targets in a variety of ways, leading to a range of biological activities .

Biochemical Pathways

The biochemical pathways affected by 3-Boc-8-hydroxyethyl-3-azabicyclo[32Tropane alkaloids, which share the 8-azabicyclo[321]octane scaffold, are known to affect a wide array of biochemical pathways .

Result of Action

The molecular and cellular effects of 3-Boc-8-hydroxyethyl-3-azabicyclo[32Compounds with the 8-azabicyclo[321]octane scaffold are known to have a wide array of biological activities .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3-Boc-8-hydroxyethyl-3-azabicyclo[32It is known that it is insoluble in water at room temperature but can dissolve in some organic solvents, such as alcohols and esters .

Biochemical Analysis

Biochemical Properties

3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes such as esterases and proteases. The interactions between this compound and these biomolecules are primarily based on its ability to form hydrogen bonds and hydrophobic interactions .

Cellular Effects

This compound influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their activity. This compound may also interact with DNA and RNA, influencing gene expression and protein synthesis. The changes in gene expression induced by this compound can lead to alterations in cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or exposure to light .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or no adverse effects, while higher doses can lead to toxicity or other adverse effects. Studies have identified threshold effects, where a specific dosage level results in significant changes in cellular function or metabolism. Toxic effects at high doses may include cellular damage, oxidative stress, and disruption of normal physiological processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and the levels of metabolites within cells. For example, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions determine the localization and accumulation of the compound in specific cellular compartments. For instance, it may be transported across cell membranes by specific transporters or bind to intracellular proteins that facilitate its distribution within the cell .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. For example, it may be localized to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence cellular metabolism .

Properties

IUPAC Name

tert-butyl 8-(2-hydroxyethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-14(2,3)18-13(17)15-8-10-4-5-11(9-15)12(10)6-7-16/h10-12,16H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLANJWYOQXQNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C1)C2CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.